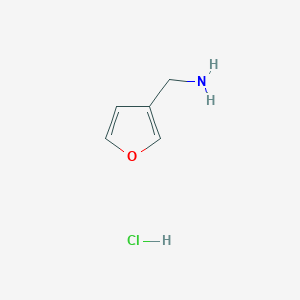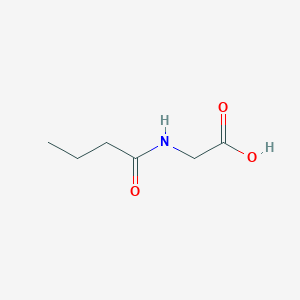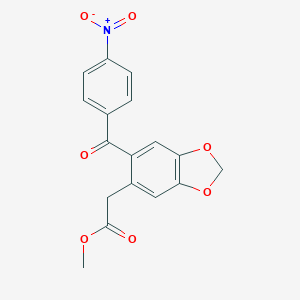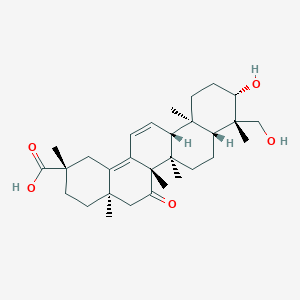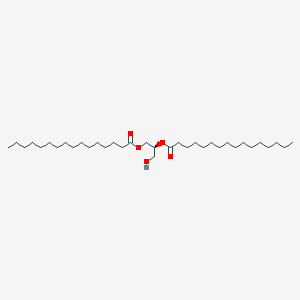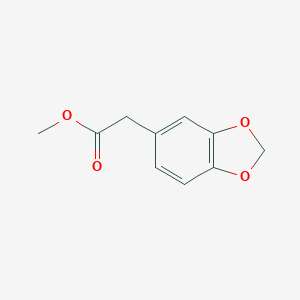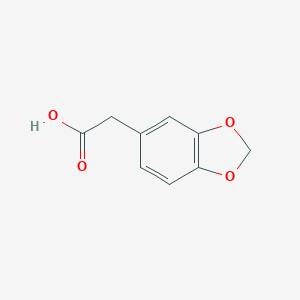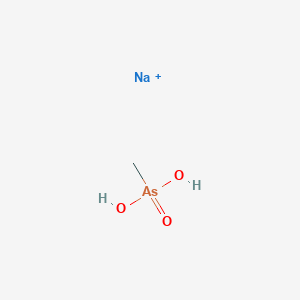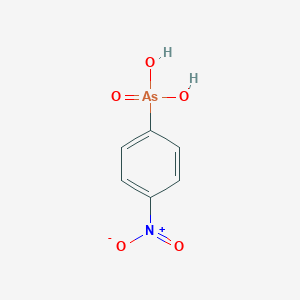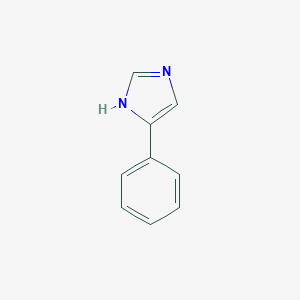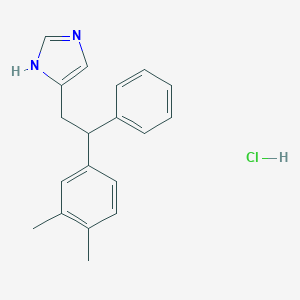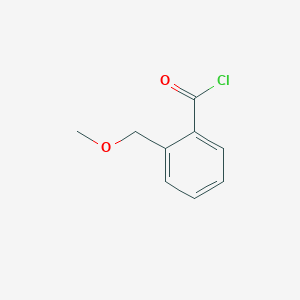
2-(Methoxymethyl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxymethyl)benzoyl chloride, also known as MBOC chloride, is a chemical compound that is widely used in scientific research. It is an important reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. MBOC chloride is a colorless liquid with a pungent odor, and it is highly reactive with water and other nucleophiles.
Applications De Recherche Scientifique
2-(Methoxymethyl)benzoyl chloride chloride is a versatile reagent that can be used in a variety of scientific research applications. It is commonly used in the synthesis of pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs), anti-cancer agents, and anti-viral agents. 2-(Methoxymethyl)benzoyl chloride chloride is also used in the synthesis of agrochemicals, such as herbicides and insecticides. Additionally, 2-(Methoxymethyl)benzoyl chloride chloride is used in the synthesis of materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(Methoxymethyl)benzoyl chloride chloride is based on its reactivity with nucleophiles. 2-(Methoxymethyl)benzoyl chloride chloride reacts with nucleophiles, such as amines and alcohols, to form esters and amides. This reaction is typically catalyzed by a base, such as pyridine. The reaction proceeds via an intermediate, which is formed by the attack of the nucleophile on the carbonyl carbon of 2-(Methoxymethyl)benzoyl chloride chloride. The intermediate is then converted to the final product by the elimination of the leaving group, which is typically chloride ion.
Effets Biochimiques Et Physiologiques
2-(Methoxymethyl)benzoyl chloride chloride is not used as a drug, and therefore its biochemical and physiological effects are not well-studied. However, it is known that 2-(Methoxymethyl)benzoyl chloride chloride is highly reactive with water and other nucleophiles, and therefore it can cause irritation and damage to the skin, eyes, and respiratory system. 2-(Methoxymethyl)benzoyl chloride chloride should be handled with care, and appropriate safety precautions should be taken when working with this compound.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Methoxymethyl)benzoyl chloride chloride is a useful reagent for the synthesis of various organic compounds, and it has several advantages over other reagents. First, 2-(Methoxymethyl)benzoyl chloride chloride is highly reactive, and therefore it can be used in reactions that require a high degree of selectivity and efficiency. Second, 2-(Methoxymethyl)benzoyl chloride chloride is readily available and relatively inexpensive, which makes it a cost-effective reagent for lab experiments. However, 2-(Methoxymethyl)benzoyl chloride chloride has several limitations as well. It is highly reactive with water and other nucleophiles, which makes it difficult to handle and store. Additionally, 2-(Methoxymethyl)benzoyl chloride chloride can be toxic and hazardous, and therefore appropriate safety precautions should be taken when working with this compound.
Orientations Futures
There are several future directions for the research on 2-(Methoxymethyl)benzoyl chloride chloride. First, the development of new synthetic methods for 2-(Methoxymethyl)benzoyl chloride chloride could lead to more efficient and selective reactions. Second, the application of 2-(Methoxymethyl)benzoyl chloride chloride in the synthesis of new pharmaceuticals and materials could lead to the discovery of new drugs and materials with improved properties. Third, the study of the biochemical and physiological effects of 2-(Methoxymethyl)benzoyl chloride chloride could lead to a better understanding of its toxicity and safety hazards. Finally, the development of new safety protocols and guidelines for handling and storing 2-(Methoxymethyl)benzoyl chloride chloride could improve the safety of lab experiments involving this compound.
Méthodes De Synthèse
2-(Methoxymethyl)benzoyl chloride chloride can be synthesized by reacting 2-hydroxymethylbenzoic acid with thionyl chloride in the presence of a catalyst such as pyridine. The reaction proceeds via the formation of an intermediate, which is then converted to 2-(Methoxymethyl)benzoyl chloride chloride. The yield of this reaction is typically high, and the purity of the product can be easily achieved by distillation or recrystallization.
Propriétés
Numéro CAS |
132532-70-8 |
|---|---|
Nom du produit |
2-(Methoxymethyl)benzoyl chloride |
Formule moléculaire |
C9H9ClO2 |
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
2-(methoxymethyl)benzoyl chloride |
InChI |
InChI=1S/C9H9ClO2/c1-12-6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3 |
Clé InChI |
UEDWJPTXUNXYSK-UHFFFAOYSA-N |
SMILES |
COCC1=CC=CC=C1C(=O)Cl |
SMILES canonique |
COCC1=CC=CC=C1C(=O)Cl |
Synonymes |
Benzoyl chloride, 2-(methoxymethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



